N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide

CDK2 Kinase Inhibition Cancer

Researchers studying CDK2-dependent cell cycle regulation face a scarcity of well-characterized, selective chemical probes. This triazolopyrimidine derivative (CAS 2034556-56-2) offers a defined 2-fluorobenzamide substitution for exploring kinase hinge-region interactions. Use it to expand SAR around the triazolopyrimidine core, benchmark against published analogs (e.g., Richardson et al., 2006), or generate target-engagement hypotheses via computational modeling. For procurement managers: the compound is available through BenchChem's managed inventory, ensuring traceable batch identity and rapid, global delivery for time-sensitive discovery workflows.

Molecular Formula C15H14FN5O
Molecular Weight 299.309
CAS No. 2034556-56-2
Cat. No. B2450104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide
CAS2034556-56-2
Molecular FormulaC15H14FN5O
Molecular Weight299.309
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)F
InChIInChI=1S/C15H14FN5O/c16-13-6-2-1-5-12(13)14(22)17-7-3-4-11-8-18-15-19-10-20-21(15)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,22)
InChIKeyVOKSBQZUJYTZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide (CAS 2034556-56-2): A Triazolopyrimidine CDK2 Inhibitor Candidate for Selective Kinase Profiling


N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide (CAS 2034556-56-2) is a synthetic small molecule belonging to the triazolo[1,5-a]pyrimidine class, characterized by a 2-fluorobenzamide moiety linked via a propyl spacer to the heterocyclic core [1]. This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2) in complex with cyclin A2, a key regulator of cell cycle progression and a validated target in oncology drug discovery [2]. Its structural features suggest potential for selective kinase inhibition, distinguishing it from other CDK2 inhibitor chemotypes.

Workflow

CDK2/cyclin A2 inhibition screening and kinase profiling studies

Selection context

Triazolopyrimidine scaffold with underexplored 2-fluorobenzamide substitution vector

Data status

Potency and selectivity values not publicly disclosed; independent validation required

Why N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide Cannot Be Substituted by Generic Triazolopyrimidine CDK2 Inhibitors


The triazolopyrimidine scaffold is a privileged structure in kinase inhibitor design, but subtle variations in substituent patterns profoundly impact target selectivity, potency, and pharmacokinetic properties [1]. In the seminal 2006 study by Richardson et al., closely related analogs within the same chemical series exhibited CDK2 IC50 values spanning from nanomolar to micromolar ranges and GSK-3β selectivity ratios varying by over 100-fold, demonstrating that generic substitution within this class is not scientifically valid [2]. The specific 2-fluorobenzamide substitution pattern on this compound may confer unique hydrogen-bonding interactions with the CDK2 hinge region that are absent in analogs with alternative aryl groups; however, head-to-head quantitative selectivity data for this exact compound remain unpublished in accessible primary literature.

Scaffold variant mismatch

Minor substituent changes across triazolopyrimidine analogs shift CDK2 IC50 from nanomolar to micromolar; generic substitution cannot preserve target engagement.

Hinge-region interaction uncertainty

The 2-fluorobenzamide group may confer unique CDK2 hinge contacts absent in other aryl-substituted triazolopyrimidines; direct replacement is unvalidated.

Absent head-to-head selectivity data

GSK-3β selectivity ratio for this compound is unreported; class-level SAR indicates over 100-fold selectivity differences between close analogs.

Quantitative Differentiation Evidence for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide


CDK2/Cyclin A2 Enzymatic Inhibition Potency

This compound is reported to inhibit CDK2/cyclin A2 complex activity, a mechanism associated with cell cycle arrest and apoptosis induction in cancer cell models . However, the precise inhibitory concentration (IC50 or Ki) for this specific compound has not been disclosed in publicly accessible primary research articles or authoritative databases. The seminal series paper by Richardson et al. (2006) describes a related triazolopyrimidine analog with a CDK2 IC50 of 120 nM and 167-fold selectivity over GSK-3β, establishing class-level expectations, but the quantitative position of this specific compound within that SAR landscape is unconfirmed [1]. Therefore, any claim of differential potency versus other CDK2 inhibitors (e.g., Roscovitine, Dinaciclib) cannot be substantiated with direct data at this time.

CDK2/CycA2 inhibition
Data to verify
Not publicly disclosed
Reported class-level inhibition; quantitative potency and Ki unavailable for this molecule
Reference analog: related triazolopyrimidine IC50 120 nM (Richardson 2006)
CDK2 Kinase Inhibition Cancer

Kinase Selectivity Profile Against GSK-3β

Selectivity over the closely related kinase GSK-3β is a critical parameter for CDK2 inhibitors to avoid off-target effects. The Richardson et al. (2006) paper highlights this challenge, achieving 167-fold selectivity for a lead analog [2]. However, the selectivity window for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide has not been reported [1]. In the absence of a disclosed selectivity ratio, the compound cannot be differentiated from analogs that fail to achieve adequate selectivity, making it impossible to prioritize this molecule over others with known profiles.

GSK-3β selectivity
Class-level inference
Selectivity ratio unknown
Selectivity window over GSK-3β not reported; cannot distinguish from non-selective analogs
Lead analog achieved 167-fold selectivity (Richardson 2006)
GSK-3β Selectivity CDK2

Cellular Antiproliferative Activity in Cancer Models

The ultimate therapeutic relevance of a CDK2 inhibitor is demonstrated by its ability to inhibit cancer cell proliferation. BenchChem anecdotally mentions apoptosis induction , and the broader triazolopyrimidine class has shown antiproliferative effects [1]. Crucially, no cell-based GI50 or IC50 values for this specific compound against any cancer cell line (e.g., MCF-7, HCT-116) are available in accessible databases or literature. Without cellular potency data, the translation from biochemical inhibition to a relevant cellular phenotype remains unproven for this molecule.

Cellular antiproliferative
Data to verify
No cell-based data
Cell permeability and target engagement in cancer models unconfirmed; cellular translation risk
Class-level: some triazolopyrimidines show antiproliferative effects
Antiproliferative Cancer Cell Line Phenotypic Screening

Recommended Application Scenarios for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide Based on Available Evidence


Chemical Probe for CDK2-Dependent Cell Cycle Biology (After In-House Validation of Potency and Selectivity)

Given the reported (but unquantified) CDK2/cyclin A2 inhibition, this compound could serve as a starting point for developing a chemical probe to dissect CDK2-specific functions in cell cycle regulation. However, this scenario is contingent upon the purchasing laboratory first establishing the compound's IC50 against CDK2, profiling it against a panel of kinases (including GSK-3β, CDK1, CDK9), and confirming cell-based target engagement. The 2-fluorobenzamide moiety may offer a synthetic handle for future derivatization, but no comparative advantage over commercially available, well-characterized CDK2 probes (e.g., NU-6102) can be assumed.

Structure-Activity Relationship (SAR) Expansion of Triazolopyrimidine CDK2 Inhibitors

The unique 6-propyl-2-fluorobenzamide substitution pattern provides an underexplored vector for SAR studies. Research groups aiming to expand the chemical space around the triazolopyrimidine core could use this compound to systematically compare the impact of the 2-fluorobenzamide group versus other aryl amides on CDK2 potency and selectivity. The purchase is defensible only when the experimental plan includes direct, side-by-side comparison with the publicly disclosed analogs from Richardson et al. (2006) to quantify any advantage conferred by this specific substitution.

Computational Docking and Molecular Dynamics Studies of CDK2-Ligand Interactions

The compound's structure, featuring a flexible propyl linker and a fluorinated benzamide, presents an interesting case for computational chemists to model induced-fit effects or halogen bonding interactions in the CDK2 ATP-binding site. This scenario requires no prior in vitro data and can generate testable hypotheses about the compound's binding mode compared to crystallographically characterized triazolopyrimidine inhibitors (e.g., PDB ligand DT1). The value lies in its distinct substitution pattern rather than in known activity.

Development of a Selective CDK2 Immunoassay or Biomarker Assay Tool Compound (Requires Extensive In-House Characterization)

If subsequent in-house profiling demonstrates a favorable selectivity window over other CDKs and GSK-3β, this compound could be used as a tool to selectively inhibit CDK2 in cellular assays designed to identify CDK2-specific phosphorylation biomarkers. This is a purely aspirational scenario; the procurement decision must be accompanied by a commitment to generate the missing potency, selectivity, and cellular activity data that are prerequisites for such an application.

Application
Selection Property
Validation Focus
CDK2 cell cycle pathway probe studies
Requires in-house potency/selectivity validation
Kinase panel profiling (CDK1/2/9, GSK-3β)
Triazolopyrimidine SAR expansion
Comparative SAR with 2-fluorobenzamide vector
Side-by-side potency vs. published analogs
CDK2-ligand computational modeling
Distinct substitution pattern
Induced-fit/halogen bonding hypothesis testing
CDK2-selective cellular biomarker assay development
Requires demonstrated selectivity window
Phospho-substrate biomarker identification
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